Fmoc-Cit-PAB-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

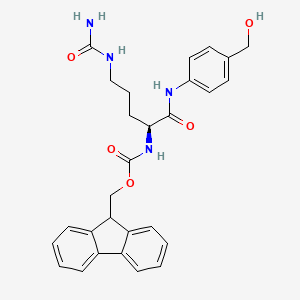

Fmoc-Cit-PAB-OH is a compound used primarily as a cleavable linker in the construction of antibody-drug conjugates (ADCs). This compound combines the fluorenylmethyloxycarbonyl (Fmoc) protecting group, citrulline (Cit), and para-aminobenzoic acid (PAB). The Fmoc group is commonly used in solid-phase peptide synthesis to protect the amine group of amino acids, while the Cit-PAB segment serves as a cleavable linker that can be enzymatically broken down to release the drug payload in targeted drug delivery systems .

Mecanismo De Acción

Target of Action

Fmoc-Cit-PAB-OH is primarily used in the construction of antibody-drug conjugates (ADCs) . The compound acts as a linker that connects the antibody to the toxic payload .

Mode of Action

The this compound linker is cleavable , meaning it can be broken down to release the attached drug . This cleavage is performed by the enzyme cathepsin , which is found in lysosomes within cells . This ensures that the toxic payload is only released within the target cells, reducing damage to healthy cells .

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by the properties of the ADC it is part of. The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the ADC influence the bioavailability of the toxic payload . The cleavable nature of the this compound linker ensures that the payload is only released within the target cells, improving the safety and efficacy of the ADC .

Result of Action

The result of the action of this compound is the selective delivery of a toxic payload to target cells . By releasing the payload within the cell, the ADC can effectively kill the target cell while minimizing damage to healthy cells .

Action Environment

The action of this compound is influenced by the cellular environment. The presence of the cathepsin enzyme within lysosomes is crucial for the cleavage of the linker and the release of the payload . Therefore, the efficacy and stability of this compound, and the ADC it forms part of, may be affected by factors that influence lysosomal function .

Análisis Bioquímico

Biochemical Properties

Fmoc-Cit-PAB-OH interacts with various enzymes, proteins, and other biomolecules. The compound is known to be cleaved specifically by the enzyme Cathepsin B . This interaction is crucial as it allows the ADC payload to be released only within the cell .

Cellular Effects

The effects of this compound on cells are largely tied to its role in ADCs. The compound’s cleavable nature allows for the targeted delivery of therapeutic agents, thereby influencing cell function . It can impact cell signaling pathways, gene expression, and cellular metabolism through the specific action of the drug payload .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with biomolecules. As a cleavable linker in ADCs, it binds to antibodies and drug molecules, forming a stable complex . Upon internalization into the target cell, the compound is cleaved by Cathepsin B, releasing the drug molecule to exert its therapeutic effect .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound is known for its stability, which is crucial for its role in ADCs . Information on its degradation and long-term effects on cellular function in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of this compound in animal models would largely depend on the specific drug payload attached to it in the ADC. Therefore, dosage effects, including threshold effects and potential toxic or adverse effects at high doses, would be specific to the drug molecule being delivered .

Transport and Distribution

This compound is transported and distributed within cells and tissues as part of ADCs . The compound itself does not interact with transporters or binding proteins, but the antibodies to which it is linked can guide its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is determined by the antibody component of the ADC . The antibodies can contain targeting signals or undergo post-translational modifications that direct the ADC to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Cit-PAB-OH typically involves the following steps:

Fmoc Protection: The amine group of citrulline is protected using the Fmoc group.

Coupling with PAB: The protected citrulline is then coupled with para-aminobenzoic acid using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Deprotection: The Fmoc group is removed using piperidine, yielding the final product

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and high-yield production of the compound .

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-Cit-PAB-OH undergoes several types of chemical reactions:

Cleavage: The Cit-PAB linker is cleaved by cathepsin B, an enzyme found in lysosomes.

Hydrolysis: The carbamate bond between PAB and the drug can be hydrolyzed after the cleavage of the peptide bond.

Common Reagents and Conditions

Cleavage: Cathepsin B enzyme, lysosomal conditions (acidic pH).

Hydrolysis: Aqueous conditions, presence of water.

Major Products Formed

Cleavage: The major product is the free drug payload released from the ADC.

Hydrolysis: The major product is the hydrolyzed drug.

Aplicaciones Científicas De Investigación

Fmoc-Cit-PAB-OH has several scientific research applications:

Chemistry: Used in the synthesis of peptide-based linkers for targeted drug delivery systems.

Biology: Employed in the development of ADCs for cancer therapy.

Medicine: Utilized in the design of cleavable linkers for controlled drug release in therapeutic applications.

Industry: Applied in the large-scale production of ADCs and other bioconjugates.

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-Val-Cit-PAB-OH: Another cleavable linker used in ADCs, featuring valine instead of citrulline.

Fmoc-Val-Cit-PAB-PNP: A similar compound with a para-nitrophenyl ester group, used for enhanced stability and controlled release.

Uniqueness

Fmoc-Cit-PAB-OH is unique due to its specific combination of citrulline and para-aminobenzoic acid, which provides a balance between stability and enzymatic cleavability. This makes it particularly effective in targeted drug delivery systems where controlled release is crucial .

Propiedades

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N4O5/c29-27(35)30-15-5-10-25(26(34)31-19-13-11-18(16-33)12-14-19)32-28(36)37-17-24-22-8-3-1-6-20(22)21-7-2-4-9-23(21)24/h1-4,6-9,11-14,24-25,33H,5,10,15-17H2,(H,31,34)(H,32,36)(H3,29,30,35)/t25-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBTCNJJDJZRXCX-VWLOTQADSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCNC(=O)N)C(=O)NC4=CC=C(C=C4)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCNC(=O)N)C(=O)NC4=CC=C(C=C4)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethoxyphenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2926664.png)

![2-[4-(Propan-2-yl)phenyl]propan-2-amine hydrochloride](/img/structure/B2926669.png)

![2-{[3-(2-FURYLMETHYL)-4-OXO-3,4-DIHYDRO[1]BENZOFURO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-PHENYLACETAMIDE](/img/structure/B2926674.png)

![4-Phenyl-4-[(prop-2-yn-1-yl)amino]butan-1-ol](/img/structure/B2926679.png)

![N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-pyridin-3-ylacetamide](/img/structure/B2926680.png)

![2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-5-fluoropyridine-3-carboxylic acid](/img/structure/B2926681.png)

![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2926683.png)